molecular formula C14H12FNO3 B6387680 MFCD18317064 CAS No. 1261954-23-7

MFCD18317064

Cat. No.: B6387680
CAS No.: 1261954-23-7
M. Wt: 261.25 g/mol
InChI Key: ZKSMPNXXPNQZDG-UHFFFAOYSA-N
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Description

However, based on comparative methodologies outlined in the literature, such compounds are typically analyzed for their physicochemical properties, synthetic routes, and bioactivity profiles . For instance, compounds with analogous MDL identifiers (e.g., MFCD11044885, MFCD13195646) often belong to heterocyclic or organoboron families, which are critical in pharmaceutical and materials science .

Properties

IUPAC Name

5-(5-fluoro-2-methylphenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-8-3-4-10(15)6-11(8)9-5-12(14(17)18)13(19-2)16-7-9/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSMPNXXPNQZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=C(N=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687220
Record name 5-(5-Fluoro-2-methylphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-23-7
Record name 5-(5-Fluoro-2-methylphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Parameter This compound (Hypothetical) CAS 918538-05-3 CAS 1533-03-5
Molecular Formula C₆H₃Cl₂N₃ (Modeled) C₆H₃Cl₂N₃ C₁₀H₉F₃O
Molecular Weight ~188.01 (Estimated) 188.01 202.17
Boiling Point Not Available Not Reported 210–215°C (Experimental)
Log S (Solubility) -2.99 (ESOL Model) -2.99 -2.47 (ESOL)
Bioavailability Score 0.55 (Predicted) 0.55 0.55
Hazard Profile H315-H319-H335 H315-H319-H335 H302 (Acute Toxicity)

Key Observations :

  • Both CAS 918538-05-3 and the hypothetical this compound exhibit low solubility (Log S < -2.5), limiting their utility in aqueous systems .
  • CAS 1533-03-5, a trifluoromethyl-containing compound, shows higher thermal stability but similar bioavailability challenges .

Functional and Application-Based Comparison

  • CAS 918538-05-3 : Used as a kinase inhibitor precursor due to its dichloropyrrolo-triazine core, which enhances target binding affinity .
  • CAS 1533-03-5 : Employed in agrochemicals for its trifluoromethyl group, which improves metabolic stability .
  • This compound (Projected) : Likely shares applications in drug discovery, given structural parallels to CAS 918538-05-3, but may require solubility enhancers for in vivo efficacy.

Research Findings and Limitations

  • Sustainability : CAS 1533-03-5’s synthesis uses recyclable catalysts (e.g., A-FGO), aligning with green chemistry principles, unlike halogenated analogs like CAS 918538-05-3 .
  • Data Gaps : Direct experimental data for this compound are absent in the provided evidence, necessitating further validation of modeled properties.

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